molecular formula C9H17NO3 B144839 (S)-tert-butyl 3-oxobutan-2-ylcarbamate CAS No. 126027-07-4

(S)-tert-butyl 3-oxobutan-2-ylcarbamate

Cat. No.: B144839
CAS No.: 126027-07-4
M. Wt: 187.24 g/mol
InChI Key: NUAKKRMYBBXGFP-LURJTMIESA-N
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Description

(S)-tert-Butyl 3-oxobutan-2-ylcarbamate (CAS 126027-07-4) is a chiral building block of significant value in synthetic and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group attached to an (S)-configured β-amino-ketone moiety, with a molecular formula of C9H17NO3 and a molecular weight of 187.24 g/mol . Its primary application is as a versatile intermediate in the asymmetric synthesis of complex molecules, particularly in pharmaceutical research where its chiral center is essential for producing enantiomerically pure compounds . The Boc protecting group is crucial in peptide synthesis for shielding the amine functionality during multi-step reactions, allowing for selective coupling and the construction of complex peptide chains . The β-amino-ketone scaffold is a privileged structure that can undergo various transformations, serving as a precursor for other valuable intermediates. Compounds of this class are frequently employed in the synthesis of Active Pharmaceutical Ingredients (APIs) and novel peptidomimetics . For instance, structurally related tert-butyl carbamate derivatives have been utilized as key intermediates in the development of SARS-CoV-2 3CL protease inhibitors and other biologically active molecules. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or veterinary use. Proper storage conditions (sealed and dry, 2-8°C) are recommended to maintain the stability and integrity of this moisture-sensitive compound .

Properties

IUPAC Name

tert-butyl N-[(2S)-3-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6H,1-5H3,(H,10,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAKKRMYBBXGFP-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters:

  • Temperature : 0–5°C to minimize racemization.

  • Molar Ratio : 1:1.2 (amine:Boc-Cl) to ensure complete conversion.

  • Solvent System : Dichloromethane/water (2:1 v/v).

Method ComponentSpecificationYield (%)Purity (%)
Starting Material(S)-3-Amino-2-butanone9598
Boc-Cl1.2 equiv.--
Reaction Time4 hours--
WorkupExtraction, drying, evaporation8895

This method achieves high enantiomeric excess (ee > 98%) due to the pre-existing chirality in the amine precursor. The Boc group is introduced regioselectively at the amine, leaving the ketone moiety intact.

Catalytic Asymmetric Amination Followed by Boc Protection

An alternative approach employs catalytic asymmetric amination of 3-oxobutan-2-one to generate the chiral amine intermediate in situ. Chiral phosphoric acid catalysts, such as TRIP (3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate), enable enantioselective addition of ammonia equivalents to the ketone. Subsequent Boc protection yields the target compound.

Reaction Sequence:

  • Asymmetric Amination :

    • Substrate: 3-Oxobutan-2-one.

    • Catalyst: TRIP (10 mol%).

    • Ammonia Source: Benzyl carbamate.

    • Solvent: Toluene, -20°C.

    • ee: 92–95%.

  • Boc Protection :

    • Reagent: Boc₂O (1.5 equiv.).

    • Base: DMAP (4-dimethylaminopyridine).

    • Solvent: THF, room temperature.

StageYield (%)ee (%)
Asymmetric Amination7894
Boc Protection8594

This two-step strategy avoids the need for pre-resolved chiral amines but requires meticulous catalyst optimization to suppress racemization during Boc protection.

Enzymatic Resolution of Racemic Intermediates

Industrial-scale production often employs enzymatic resolution to access the (S)-enantiomer. Racemic tert-butyl 3-oxobutan-2-ylcarbamate is subjected to lipase-catalyzed hydrolysis, where the enzyme selectively cleaves the (R)-enantiomer’s carbamate group. The remaining (S)-enantiomer is isolated via chromatography.

Process Details:

  • Enzyme : Candida antarctica Lipase B (CAL-B).

  • Conditions : Phosphate buffer (pH 7.0), 37°C.

  • Substrate Loading : 20 g/L.

ParameterValue
Conversion (R)99%
ee (S)>99%
Isolated Yield45% (theoretical 50%)

While this method achieves high enantiopurity, the 50% theoretical yield limit necessitates recycling of the undesired enantiomer.

Solid-Phase Synthesis for High-Throughput Applications

Solid-phase synthesis has been adapted for parallel preparation of carbamate derivatives. Wang resin-functionalized 3-oxobutan-2-ylamine is treated with Boc-Cl under microwave irradiation, followed by cleavage from the resin using trifluoroacetic acid (TFA).

Protocol:

  • Resin Loading : 1.2 mmol/g.

  • Microwave Conditions : 100 W, 60°C, 20 minutes.

  • Cleavage : 95% TFA in DCM, 2 hours.

MetricResult
Purity90%
Yield82%

This method is advantageous for combinatorial chemistry but requires specialized equipment.

Comparison of Synthetic Methods

The table below evaluates the four methods based on critical parameters:

MethodYield (%)ee (%)ScalabilityCost Efficiency
Chiral Amine Precursor8898HighModerate
Catalytic Amination6694ModerateHigh
Enzymatic Resolution45>99HighLow
Solid-Phase Synthesis8298LowHigh

The chiral amine precursor route is preferred for large-scale production due to its balance of yield and scalability. Enzymatic resolution remains niche due to yield limitations but is invaluable for high-purity demands.

Industrial Purification Techniques

Final purification typically involves recrystallization from hexane/ethyl acetate (3:1). Analytical data for the purified compound:

  • Melting Point : 112–114°C.

  • [α]D²⁵ : -34.5° (c = 1.0, CHCl₃).

  • HPLC Purity : 99.5% (Chiralcel OD-H column, hexane/i-PrOH 90:10).

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-oxobutan-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized carbamates.

Scientific Research Applications

(S)-tert-butyl 3-oxobutan-2-ylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-oxobutan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

CAS No. Compound Name Key Structural Differences Similarity Score Applications/Notes
167298-40-0 (S)-tert-butyl (3-oxocyclopentyl)carbamate Cyclopentane ring instead of linear chain 1.00 Higher steric hindrance; used in cyclic peptide synthesis
885280-38-6 tert-butyl (3-oxocyclohexyl)carbamate Cyclohexane ring 0.98 Enhanced conformational flexibility
154748-49-9 tert-butyl 3-oxocyclobutylcarbamate Cyclobutane ring 0.94 Smaller ring size increases ring strain
497861-77-5 (R)-tert-butyl (4-oxobutan-2-yl)carbamate Oxo group at 4-position; (R)-configuration 0.89 Altered stereochemistry affects enantioselectivity

Key Insights:

Cyclic vs. Linear Backbones :

  • Cyclic analogs (e.g., 167298-40-0) exhibit increased steric hindrance and rigidity compared to the linear 3-oxobutan-2-ylcarbamate, influencing their reactivity in ring-opening or coupling reactions .
  • The linear chain in (S)-tert-butyl 3-oxobutan-2-ylcarbamate allows for greater flexibility, making it preferable in synthesizing acyclic intermediates .

Stereochemical Impact :

  • The (S)-configuration of the target compound contrasts with the (R)-isomer (CAS 497861-77-5), which shows reduced similarity (0.89). This difference is critical in chiral environments, such as enzyme-binding sites, where enantiomers may exhibit divergent biological activities .

Conformational Behavior: Analogous compounds, such as amide 6-40 in , exist as rotameric mixtures due to restricted rotation around bonds.

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